molecular formula C9H9BrO4 B1268017 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid CAS No. 206559-42-4

3-Bromo-4-hydroxy-5-methoxyphenylacetic acid

Cat. No. B1268017
CAS RN: 206559-42-4
M. Wt: 261.07 g/mol
InChI Key: RKJWTDZZELJFSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar brominated phenylacetic acids involves regioselective bromination, indicating that the synthesis of "3-Bromo-4-hydroxy-5-methoxyphenylacetic acid" could follow a comparable pathway. For instance, 2-(3-Bromo-4-methoxyphenyl)acetic acid was synthesized through the bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, achieving an 84% yield (Guzei, Gunderson, & Hill, 2010).

Molecular Structure Analysis

In similar compounds, the methoxy group tends to be nearly coplanar with the phenyl ring, while the acetic acid substituent exhibits a significant tilt relative to the ring. This structural orientation influences the electronic distribution and reactivity of the molecule (Guzei, Gunderson, & Hill, 2010).

Chemical Reactions and Properties

Brominated phenylacetic acids participate in various chemical reactions, including esterification and oxidative cyclization, to yield compounds of biological interest. The presence of bromo and methoxy groups can direct further functionalization, such as hydroxylation, to produce more complex derivatives (Padakanti, Veeramaneni, Pattabiraman, Pal, & Yeleswarapu, 2002).

Scientific Research Applications

Metabolic Pathways and Derivatives

3-Bromo-4-hydroxy-5-methoxyphenylacetic acid, as a chemical compound, has been studied primarily for its role in metabolic pathways and as a derivative of other compounds. For instance, Kanamori et al. (2002) investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying this compound as one of the metabolites. This study indicates the compound's relevance in metabolic pathways related to psychoactive substances (Kanamori et al., 2002).

Natural Derivatives from Marine Algae

Research by Zhao et al. (2004) on bromophenol derivatives from the red alga Rhodomela confervoides included the identification of this compound. This study highlights the compound's presence in natural marine sources, contributing to the understanding of natural product chemistry (Zhao et al., 2004).

Analytical Chemistry Applications

In the field of analytical chemistry, the determination and analysis of monoamine metabolites, including 4-hydroxy-3-methoxyphenylacetic acid (HVA), are crucial. For example, Swahn et al. (1976) described a method for the simultaneous determination of HVA and other monoamine metabolites in various biological samples, indicating the relevance of such compounds in neurochemical studies (Swahn et al., 1976).

Antioxidant Properties

Li et al. (2011) isolated several bromophenol derivatives from the marine red alga Rhodomela confervoides, including this compound. They evaluated these compounds for their antioxidant activities, suggesting the potential of these natural products in antioxidant applications (Li et al., 2011).

Molecular Structure Analysis

Guzei et al. (2010) focused on the molecular structure of 3-Bromo-4-methoxyphenylacetic acid, providing insights into its chemical properties and potential applications in material science or pharmaceutical chemistry (Guzei et al., 2010).

Safety and Hazards

According to the Safety Data Sheet (SDS), “3-Bromo-4-hydroxy-5-methoxyphenylacetic acid” is classified as having specific target organ toxicity - single exposure (respiratory tract irritation) category 3, skin corrosion/irritation category 2, and serious eye damage/eye irritation .

properties

IUPAC Name

2-(3-bromo-4-hydroxy-5-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4/c1-14-7-3-5(4-8(11)12)2-6(10)9(7)13/h2-3,13H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJWTDZZELJFSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CC(=O)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334145
Record name (3-Bromo-4-hydroxy-5-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

206559-42-4
Record name (3-Bromo-4-hydroxy-5-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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